

# Tinostamustine (CAS Number: 1236199-60-2): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Tinostamustine |           |  |  |  |
| Cat. No.:            | B560638        | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Tinostamustine (formerly EDO-S101), identified by CAS number 1236199-60-2, is a pioneering first-in-class alkylating deacetylase inhibitor (AK-DACi).[1][2] This novel chemical entity represents a significant advancement in oncology by fusing the functionalities of the alkylating agent bendamustine and the pan-histone deacetylase (HDAC) inhibitor vorinostat into a single molecule.[3][4] This dual-action mechanism is designed to concurrently induce DNA damage and inhibit DNA repair pathways, offering a synergistic antitumor effect. Preclinical and clinical studies have demonstrated its potential across a spectrum of hematological malignancies and solid tumors, including those that are relapsed or refractory to standard therapies.[1][5] This document provides an in-depth technical guide on Tinostamustine, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

#### **Mechanism of Action**

**Tinostamustine** exerts its antineoplastic effects through a dual mechanism:

 DNA Alkylation: The bendamustine moiety alkylates DNA, leading to the formation of crosslinks and double-strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[3][4][6]



Histone Deacetylase (HDAC) Inhibition: The vorinostat component acts as a pan-HDAC inhibitor, leading to the accumulation of acetylated histones.[3] This results in a more relaxed chromatin structure, which is thought to enhance the accessibility of DNA to the alkylating agent, thereby potentiating its cytotoxic effects.[4] Furthermore, HDAC inhibition can modulate the expression of genes involved in cell cycle control and apoptosis.[3]

This combined activity leads to superior efficacy compared to either agent administered alone. [3] Additionally, inhibition of HDAC6 by **Tinostamustine** can induce the unfolded protein response (UPR) by activating inositol-requiring enzyme 1 (IRE-1), which may sensitize cancer cells to other therapies like proteasome inhibitors.[3]



Click to download full resolution via product page

Caption: Dual mechanism of **Tinostamustine**.

### **Quantitative Preclinical Data**

**Tinostamustine** has demonstrated potent activity across a range of cancer cell lines.



| Parameter                          | Target                         | Value                                                                   | Reference |
|------------------------------------|--------------------------------|-------------------------------------------------------------------------|-----------|
| IC50                               | HDAC1                          | 9 nM                                                                    | [7]       |
| HDAC2                              | 9 nM                           | [7]                                                                     | _         |
| HDAC3                              | 25 nM                          | [7]                                                                     |           |
| HDAC6                              | 6 nM                           | [7][8]                                                                  |           |
| HDAC8                              | 107 nM                         | [7]                                                                     |           |
| HDAC10                             | 72 nM                          | [7]                                                                     | _         |
| IC50                               | Multiple Myeloma Cell<br>Lines | 5-13 μΜ                                                                 | [7]       |
| In Vivo Efficacy                   | MM1S Mouse<br>Xenograft Model  | 60 mg/kg per week<br>reduced tumor growth<br>and prolonged<br>survival. | [6]       |
| Blood-Brain Barrier<br>Penetration | Murine Models                  | 16.5% (IV bolus),<br>13.8% (CIVI)                                       | [9]       |

## **Key Preclinical and Clinical Findings Preclinical Studies**

- Glioblastoma (GBM): In preclinical GBM models, **Tinostamustine** showed stronger antiproliferative and pro-apoptotic effects than vorinostat and bendamustine individually.[2] It demonstrated significant therapeutic activity in orthotopic intra-brain models, suppressing tumor growth and prolonging survival, with superior efficacy to bendamustine, radiotherapy, and temozolomide.[2][10] **Tinostamustine** also acts as a radiosensitizer.[10]
- Multiple Myeloma (MM): Tinostamustine induces potent DNA damage and impairs DNA repair in myeloma cells.[6] It shows synergistic cytotoxicity with proteasome inhibitors like bortezomib and carfilzomib.[7] Furthermore, it enhances the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[11]
   [12]



 Hodgkin Lymphoma (HL): In models of Hodgkin Lymphoma, Tinostamustine has shown significant antitumor activity and slowed disease progression.[5]

#### **Clinical Trials**

**Tinostamustine** has been evaluated in several clinical trials for both hematological malignancies and solid tumors.

| Trial Identifier | Phase         | Conditions                                                                                                     | Status     | Reference |
|------------------|---------------|----------------------------------------------------------------------------------------------------------------|------------|-----------|
| NCT02576496      | Phase 1       | Relapsed/Refract<br>ory<br>Hematological<br>Malignancies                                                       | Completed  | [1][5]    |
| NCT03345485      | Phase 1/2     | Small Cell Lung Cancer, Soft Tissue Sarcoma, Triple-negative Breast Cancer, Ovarian Cancer, Endometrial Cancer | Recruiting | [8][13]   |
| NCT05432375      | Early Phase 1 | Glioblastoma<br>Multiforme                                                                                     | Recruiting | [4][8]    |
| NCT03903458      | Phase 1       | Malignant<br>Melanoma                                                                                          | Unknown    | [8]       |
| GBM AGILE        | Phase 2/3     | Glioblastoma                                                                                                   | Recruiting | [14]      |

A Phase 1 dose-escalation study in patients with relapsed or refractory hematological malignancies established a maximum tolerated dose (MTD) of 100 mg/m² administered over 60 minutes.[5] In a cohort of heavily pre-treated Hodgkin Lymphoma patients, an overall response rate of 37% was observed.[5]

### **Experimental Protocols**



## In Vitro Cytotoxicity and Apoptosis Assays in Glioblastoma

- Cell Lines: A panel of 13 GBM cell lines and seven patient-derived GBM stem cell lines were utilized.[10] This included U87MG (MGMT negative), U251MG (MGMT negative), and T98G (MGMT positive) cell lines.[10]
- Methodology:
  - Cells were seeded in 96-well plates and allowed to adhere overnight.
  - Tinostamustine, vorinostat, bendamustine, or temozolomide were added at various concentrations.
  - Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
  - For apoptosis analysis, cells were treated with the compounds and then stained with Annexin V and Propidium Iodide (PI).
  - Flow cytometry was used to quantify the percentage of apoptotic cells.
  - Caspase-3 activation was measured using a colorimetric or fluorometric assay to confirm the apoptotic pathway.[10]





Click to download full resolution via product page

Caption: Workflow for in vitro GBM assays.

#### In Vivo Glioblastoma Xenograft Models

- Animal Models: Nude mice were used for these studies.[10]
- Subcutaneous Model:
  - U87MG, U251MG, or T98G cells were injected subcutaneously into the flanks of the mice.
     [10]
  - Once tumors reached a palpable size, mice were randomized into treatment groups.
  - Treatment groups could include vehicle control, **Tinostamustine**, bendamustine, temozolomide, and/or radiotherapy.



- Tumor volume was measured regularly using calipers.
- Orthotopic Intra-brain Model:
  - Luciferase-positive U251MG cells or patient-derived GBM stem cells (e.g., CSCs-5) were stereotactically injected into the brains of the mice.[10]
  - Tumor growth was monitored using bioluminescence imaging.
  - Treatment was initiated, and survival was monitored as the primary endpoint.
  - Time-to-progression (TTP), disease-free survival (DFS), and overall survival (OS) were calculated.[2][10]

#### Conclusion

**Tinostamustine** is a promising, novel therapeutic agent with a unique dual mechanism of action that has shown significant antitumor activity in a variety of preclinical models and early-phase clinical trials. Its ability to simultaneously damage DNA and inhibit repair mechanisms provides a strong rationale for its continued development in difficult-to-treat cancers such as glioblastoma and relapsed/refractory hematological malignancies. Ongoing and future clinical studies will further delineate its efficacy and safety profile, potentially establishing **Tinostamustine** as a valuable addition to the oncology treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Purdue Pharma L.P. Announces Successful Completion Of First-In-Human Study For Oncology Therapy Candidate Tinostamustine [myelomabeacon.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 5. Safety and Efficacy of Tinostamustine in a Subpopulation of Patients With Relapsed/Refractory Hodgkin Lymphoma From a Phase I Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. The first-in-class alkylating deacetylase inhibitor molecule tinostamustine shows antitumor effects and is synergistic with radiotherapy in preclinical models of glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tinostamustine (EDO-S101), an Alkylating Deacetylase Inhibitor, Enhances the Efficacy of Daratumumab in Multiple Myeloma by Upregulation of CD38 and NKG2D Ligands PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Investigational Drug Tinostamustine to be Included in GBM AGILE Clinical Trial for Glioblastoma Purdue Pharma [purduepharma.com]
- To cite this document: BenchChem. [Tinostamustine (CAS Number: 1236199-60-2): A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b560638#tinostamustine-cas-number-1236199-60-2-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com